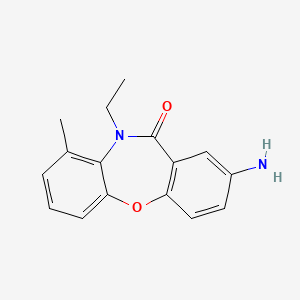
2-Amino-10-ethyl-9-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
clozapine , is an important psychoactive compound. It belongs to the class of atypical antipsychotic drugs. Clozapine is primarily used to treat schizophrenia and other psychotic disorders. Unlike typical antipsychotics, it has a unique pharmacological profile with minimal extrapyramidal side effects.
Vorbereitungsmethoden
Synthetic Routes::
Heterocyclization Method:
Reductive Amination:
- Clozapine is industrially produced through optimized synthetic routes, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Oxidation: Clozapine can undergo oxidation reactions, leading to its N-oxide metabolite.
Reduction: Reduction of the nitro group in clozapine forms the corresponding amino compound.
Substitution: Halogenation reactions can modify the chloro substituent.
Common Reagents: Sodium borohydride, hydrogen peroxide, and various halogenating agents.
Major Products: N-oxide metabolite and reduced clozapine.
Wissenschaftliche Forschungsanwendungen
Clozapine has diverse applications:
Psychiatry: Treatment of schizophrenia, especially in refractory cases.
Biology: Studying neurotransmitter receptors (e.g., dopamine, serotonin) due to its receptor-binding profile.
Medicine: Managing treatment-resistant schizophrenia and reducing suicidal behavior.
Industry: As a reference compound for developing newer antipsychotic drugs.
Wirkmechanismus
- Clozapine’s mechanism involves antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.
- It also affects other neurotransmitter systems, leading to its unique efficacy and side effect profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other atypical antipsychotics like risperidone, olanzapine, and quetiapine.
Uniqueness: Clozapine’s superior efficacy in treatment-resistant cases and its lower risk of extrapyramidal side effects set it apart.
: Kane, J., Honigfeld, G., Singer, J., & Meltzer, H. (1988). Clozapine for the treatment-resistant schizophrenic: a double-blind comparison with chlorpromazine. Archives of General Psychiatry, 45(9), 789-796. : Meltzer, H. Y. (1992). The role of serotonin in antipsychotic drug action. Neuropsychopharmacology, 6(1), 13-21. : Baldessarini, R. J., & Frankenburg, F. R. (1991). Clozapine: a novel antipsychotic agent. New England Journal of Medicine, 324(11), 746-754.
Eigenschaften
CAS-Nummer |
140412-93-7 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
8-amino-5-ethyl-4-methylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C16H16N2O2/c1-3-18-15-10(2)5-4-6-14(15)20-13-8-7-11(17)9-12(13)16(18)19/h4-9H,3,17H2,1-2H3 |
InChI-Schlüssel |
MDUVTBXIIMXLNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=CC=C2OC3=C(C1=O)C=C(C=C3)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















